2,6-Dichloro-D-Phenylalanine

Übersicht

Beschreibung

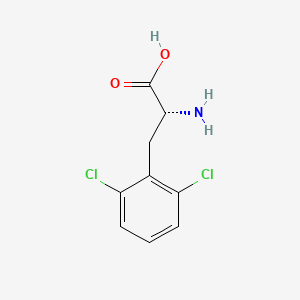

2,6-Dichloro-D-Phenylalanine is an organic compound characterized by the presence of two chlorine atoms attached to the phenylalanine structure. It is a white to off-white crystalline solid at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-D-Phenylalanine typically involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions. The process includes the use of sodium or potassium carbonate and a quaternary ammonium salt type phase transfer catalyst . This method is efficient, offering high yield and low environmental impact.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-D-Phenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of 2,6-dichloro-1,4-benzoquinone.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chlorine and other halogens.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or potassium hydroxide are often employed.

Major Products: The major products formed from these reactions include various chlorinated derivatives and quinones .

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-D-Phenylalanine is utilized in several scientific research areas:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-D-Phenylalanine involves its interaction with specific molecular targets and pathways. It functions as an electron acceptor in biological systems, particularly in photosynthesis studies . The compound’s unique structure allows it to participate in various redox reactions, influencing the electron transport chain and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichlorodiphenylamine: Another chlorinated derivative with similar chemical properties.

D-Phenylalanine: A non-chlorinated analog used in pharmaceutical applications.

Uniqueness: 2,6-Dichloro-D-Phenylalanine stands out due to its dual chlorine substitution, which imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in research and industrial applications where specific chemical properties are required.

Biologische Aktivität

2,6-Dichloro-D-Phenylalanine (DCP) is a synthetic analog of phenylalanine, an essential amino acid. Its biological activities have attracted attention due to its potential applications in pharmacology and biochemistry. This article reviews the biological activity of DCP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCP exhibits several biological activities through various mechanisms:

- Inhibition of Phenylalanyl-tRNA Synthetase : DCP has been identified as an inhibitor of phenylalanyl-tRNA synthetase (Phe-RS), an enzyme crucial for protein synthesis in bacteria. This inhibition is competitive with respect to phenylalanine, leading to decreased bacterial protein synthesis and growth inhibition .

- Antimicrobial Activity : DCP demonstrates significant antimicrobial properties against a range of gram-positive and gram-negative bacteria. Studies have shown that it can reduce bacterial titers in animal models, indicating its potential as an antibacterial agent .

- Effects on Neurological Functions : DCP may influence neurotransmitter pathways due to its structural similarity to phenylalanine, potentially affecting mood and cognitive functions. This aspect is particularly relevant in the context of neurological disorders where phenylalanine metabolism is disrupted.

Antibacterial Efficacy

A study highlighted the efficacy of DCP derivatives against various bacterial strains. The minimum inhibitory concentrations (MICs) for DCP were found to be below 1 µg/ml for several pathogens, including Staphylococcus aureus and Escherichia coli. The competitive inhibition mechanism was confirmed by proteomic analyses showing altered protein expression patterns indicative of a stringent response in treated bacterial cells .

Case Studies

- In Vivo Efficacy in Murine Models : In a murine model of sepsis caused by S. aureus, administration of DCP significantly reduced bacterial counts in organs by up to three log units compared to controls. This underscores its potential utility in treating bacterial infections .

- Pulmonary Hypertension Model : Another study explored the role of phenylalanine metabolites, including DCP, in pulmonary hypertension. Elevated levels were associated with increased vascular resistance and right ventricular hypertrophy in animal models, suggesting a link between DCP metabolism and cardiovascular health .

Data Tables

| Compound | Target Enzyme | IC50 (nM) | MIC (µg/ml) | Bacterial Strains Tested |

|---|---|---|---|---|

| 2,6-Dichloro-D-Phe | Phenylalanyl-tRNA Synthetase | <5 | <1 | E. coli, S. aureus, H. influenzae |

| Phenyl-thiazolylurea-sulfonamides | Phe-RS | 10 | 0.5 | Streptococcus pneumoniae, Moraxella |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2,6-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFYNRYRKMEIIJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)C[C@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.